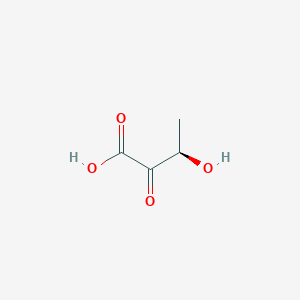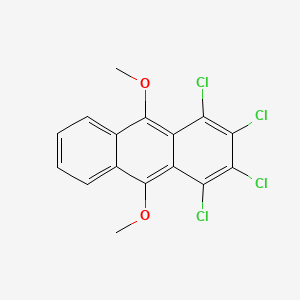
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four chlorine atoms at the 1, 2, 3, and 4 positions and two methoxy groups at the 9 and 10 positions on the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-9,10-dimethoxyanthracene typically involves the chlorination of 9,10-dimethoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually performed in an inert solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dechlorinated anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学的研究の応用
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1,2,3,4-tetrachloro-9,10-dimethoxyanthracene involves its interaction with molecular targets through its aromatic and electron-withdrawing chlorine substituents. These interactions can lead to the formation of reactive intermediates, such as radicals or cations, which can further react with other molecules. The compound’s photochemical properties also play a role in its mechanism of action, particularly in applications involving light-induced processes.
類似化合物との比較
1,2,3,4-Tetrachloro-9,10-dimethoxyanthracene can be compared with other similar compounds, such as:
9,10-Dimethoxyanthracene: Lacks chlorine substituents, resulting in different reactivity and properties.
1,2,3,4-Tetrachloroanthracene: Lacks methoxy groups, affecting its solubility and electronic properties.
9,10-Dichloroanthracene: Contains fewer chlorine atoms, leading to different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photochemical properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
61601-21-6 |
|---|---|
分子式 |
C16H10Cl4O2 |
分子量 |
376.1 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-9,10-dimethoxyanthracene |
InChI |
InChI=1S/C16H10Cl4O2/c1-21-15-7-5-3-4-6-8(7)16(22-2)10-9(15)11(17)13(19)14(20)12(10)18/h3-6H,1-2H3 |
InChIキー |
WZKQWIIJBJROCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C3=CC=CC=C31)OC)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


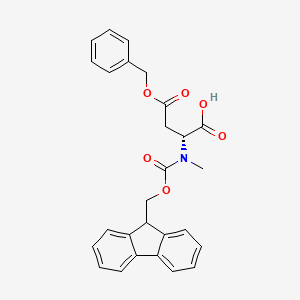
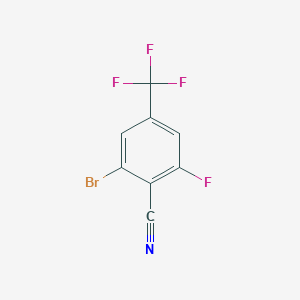
![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
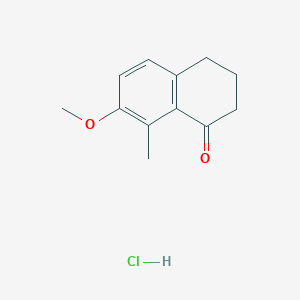
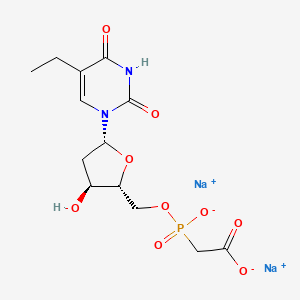
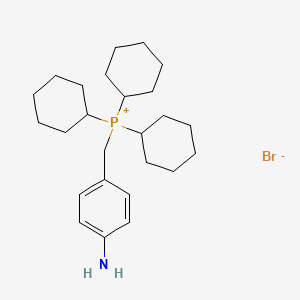


![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)

